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Compound of Interest

Compound Name:
8-(3-Methylphenyl)-8-oxooctanoic

acid

Cat. No.: B1325252 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the key spectroscopic data used to confirm the

identity and purity of 8-aryl-8-oxooctanoic acids, with a specific focus on isomers of 8-

(methylphenyl)-8-oxooctanoic acid. Due to the limited availability of public experimental data for

8-(3-Methylphenyl)-8-oxooctanoic acid, this guide utilizes data from its close structural

isomers, 8-(2-Methylphenyl)-8-oxooctanoic acid and 8-(4-Methylphenyl)-8-oxooctanoic acid, to

illustrate the principles of spectroscopic characterization and highlight the expected variations

between positional isomers.

Spectroscopic Data Comparison
The following tables summarize the expected and observed spectroscopic data for the ortho-,

meta-, and para-isomers of 8-(methylphenyl)-8-oxooctanoic acid. The data for the meta-isomer

is predicted based on established principles of spectroscopy and comparison with the available

data for the ortho- and para-isomers.

Table 1: 1H NMR Spectroscopic Data Comparison (Predicted and Experimental)
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Assignment

8-(2-

Methylphenyl)-8-

oxooctanoic acid

(Predicted)

8-(3-

Methylphenyl)-8-

oxooctanoic acid

(Predicted)

8-(4-

Methylphenyl)-8-

oxooctanoic acid

(Experimental)

Aromatic Protons 7.1-7.6 ppm (m, 4H) 7.2-7.8 ppm (m, 4H)

7.89 (d, J=8.2 Hz,

2H), 7.27 (d, J=8.0

Hz, 2H)

-CH2-C=O ~2.9 ppm (t, 2H) ~2.9 ppm (t, 2H) 2.94 (t, J=7.4 Hz, 2H)

-CH2-COOH ~2.3 ppm (t, 2H) ~2.3 ppm (t, 2H) 2.35 (t, J=7.4 Hz, 2H)

Aromatic -CH3 ~2.5 ppm (s, 3H) ~2.4 ppm (s, 3H) 2.41 (s, 3H)

Aliphatic -CH2- 1.2-1.8 ppm (m, 8H) 1.2-1.8 ppm (m, 8H)
1.70 (m, 4H), 1.36 (m,

4H)

-COOH >10 ppm (s, 1H) >10 ppm (s, 1H) 12.0 (br s, 1H)

Table 2: 13C NMR Spectroscopic Data Comparison (Predicted)

Assignment

8-(2-

Methylphenyl)-8-

oxooctanoic acid

8-(3-

Methylphenyl)-8-

oxooctanoic acid

8-(4-

Methylphenyl)-8-

oxooctanoic acid

C=O (Carboxylic Acid) ~179 ppm ~179 ppm ~179 ppm

C=O (Ketone) ~202 ppm ~200 ppm ~199 ppm

Aromatic C

(Substituted)
~138, ~136 ppm ~138, ~138 ppm ~144, ~134 ppm

Aromatic C-H ~125-132 ppm ~128-134 ppm ~129, ~128 ppm

Aromatic -CH3 ~21 ppm ~21 ppm ~21 ppm

-CH2-C=O ~38 ppm ~38 ppm ~38 ppm

-CH2-COOH ~34 ppm ~34 ppm ~34 ppm

Aliphatic -CH2- ~24-29 ppm ~24-29 ppm ~24-29 ppm
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Table 3: IR and Mass Spectrometry Data Comparison (Predicted)

Spectroscopic Method
Characteristic Features for 8-

(Methylphenyl)-8-oxooctanoic Acids

IR Spectroscopy

~1710 cm-1: C=O stretch (carboxylic acid

dimer). ~1685 cm-1: C=O stretch (aryl ketone).

~2500-3300 cm-1: O-H stretch (broad,

carboxylic acid). ~2850-2960 cm-1: C-H stretch

(aliphatic). ~1600, ~1480 cm-1: C=C stretch

(aromatic).

Mass Spectrometry (EI)

Molecular Ion (M+): m/z = 248. Key

Fragmentation Peaks: m/z = 119

(CH3C6H4CO+), m/z = 105 (C6H4CH3+),

McLafferty rearrangement products.

Experimental Protocols
Standardized protocols are crucial for obtaining high-quality, reproducible spectroscopic data.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of a deuterated solvent

(e.g., CDCl3, DMSO-d6). Add a small amount of tetramethylsilane (TMS) as an internal

standard (0 ppm).

1H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer. Typical

parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and acquisition of

16-32 scans.

13C NMR Acquisition: Acquire the spectrum on the same instrument. Due to the lower

natural abundance and sensitivity of the 13C nucleus, a larger number of scans (e.g., 1024

or more) and a longer relaxation delay may be necessary. A proton-decoupled pulse

sequence is typically used.

2. Infrared (IR) Spectroscopy
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Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) method is

common. A small amount of the solid is placed directly on the ATR crystal. Alternatively, a

KBr pellet can be prepared by grinding the sample with potassium bromide and pressing it

into a thin disk.

Acquisition: Record the spectrum over the range of 4000-400 cm-1. A background spectrum

of the empty sample holder or pure KBr is subtracted from the sample spectrum.

3. Mass Spectrometry (MS)

Sample Introduction: For volatile and thermally stable compounds like these, Gas

Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is a common

technique. A dilute solution of the sample is injected into the GC, which separates it from

impurities before it enters the mass spectrometer.

Ionization and Analysis: In EI, the sample molecules are bombarded with high-energy

electrons, causing ionization and fragmentation. The resulting ions are separated by their

mass-to-charge ratio (m/z) by the mass analyzer.

Visualization of Analytical Workflow
The following diagram illustrates the logical workflow for confirming the identity of a synthesized

8-aryl-8-oxooctanoic acid using the described spectroscopic methods.
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Spectroscopic Analysis

Synthesis of 8-(3-Methylphenyl)-8-oxooctanoic acid

Purification (e.g., Recrystallization, Chromatography)

NMR (1H, 13C) IR Spectroscopy Mass Spectrometry

Structure Confirmation

Click to download full resolution via product page

Caption: Workflow for the synthesis and spectroscopic confirmation of 8-(3-Methylphenyl)-8-
oxooctanoic acid.
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This guide provides a framework for the spectroscopic confirmation of 8-(3-Methylphenyl)-8-
oxooctanoic acid. While experimental data for the target molecule is not readily available, the

comparison with its isomers and the provided experimental protocols offer a robust

methodology for researchers in the field.

To cite this document: BenchChem. [A Comparative Guide to the Spectroscopic Confirmation
of 8-Aryl-8-Oxooctanoic Acids]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1325252#spectroscopic-data-for-confirming-8-3-
methylphenyl-8-oxooctanoic-acid-identity]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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